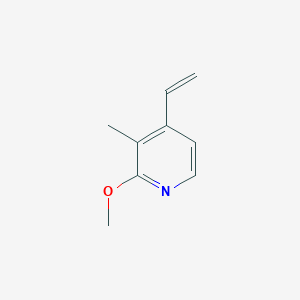

2-Methoxy-3-methyl-4-vinylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast range of critical chemical compounds, including natural products, pharmaceuticals, and functional materials. google.com Its importance is underscored by its presence in essential molecules like vitamins (niacin, pyridoxine) and alkaloids. In organic chemistry, pyridine and its derivatives are fundamental building blocks and are among the most widely used scaffolds in drug design and synthesis. google.com

Beyond medicine, pyridines have diverse applications as ligands for organometallic catalysts, components of functional nanomaterials, and key elements in asymmetric catalysis. The nitrogen atom imparts a dipole moment to the ring, making it electron-deficient and influencing its reactivity. This electronic nature, along with its basicity, water solubility, and ability to form hydrogen bonds, makes the pyridine scaffold a versatile component for creating materials with tailored optical, physical, and chemical properties.

Overview of Vinylpyridines and their Polymerization Potential

Vinylpyridines are a class of monomers characterized by a vinyl group (CH₂=CH−) attached to a pyridine ring. The position of the vinyl group (e.g., 2-, 3-, or 4-position) significantly influences the monomer's reactivity and the properties of the resulting polymer. Like styrene (B11656), vinylpyridines readily undergo polymerization through various mechanisms, including free-radical, anionic, and cationic pathways. mdpi.com This reactivity allows for the formation of homopolymers, such as poly(2-vinylpyridine) and poly(4-vinylpyridine), as well as copolymers with a wide range of other monomers like styrene and butadiene. mdpi.com

Poly(vinylpyridine)s (PVPs) are of significant interest in materials science. The pyridine functional group along the polymer chain provides sites for hydrogen bonding, quaternization, and metal ion chelation. mdpi.comnih.gov These properties make PVPs and their derivatives suitable for applications such as ion-exchange resins, functional coatings, specialty adhesives, and as components in composite materials for environmental remediation. mdpi.comnih.gov For instance, poly(4-vinylpyridine) has been explored as a sorbent for removing organic pollutants from wastewater and as a component in polymer-metal oxide composites for photocatalysis. mdpi.comnih.gov The quaternization of the pyridine nitrogen can also be used to tune the polymer's solubility and create materials with specific optical and electronic properties. nih.gov

Contextualization of Methoxy (B1213986) and Methyl Substituents in Pyridine Systems

The introduction of substituents like methoxy (−OCH₃) and methyl (−CH₃) groups onto the pyridine ring profoundly modifies its chemical properties. These modifications are crucial for fine-tuning the reactivity of monomers and the characteristics of the resulting materials.

Methyl Group: The methyl group is a simple alkyl substituent that acts as an electron-donating group through a positive inductive effect (+I) and hyperconjugation. It increases the electron density of the pyridine ring, which can influence the reactivity of other substituents and the basicity of the nitrogen atom. Sterically, the presence of a methyl group adjacent to other functionalities, as in the 3-position, can create steric hindrance that may influence the conformational preferences of the molecule and the stereochemistry of polymerization.

Scope of Academic Inquiry for 2-Methoxy-3-methyl-4-vinylpyridine

This compound is a highly functionalized pyridine derivative. While its precursors and related structures appear in patent literature, often as intermediates in the synthesis of pharmaceuticals, dedicated academic research on this specific monomer and its role in materials science is not widely published. google.comgoogle.com

The compound's structure suggests significant potential for academic and industrial investigation. The vinyl group at the 4-position makes it a candidate for polymerization, similar to the well-studied 4-vinylpyridine (B31050). The methoxy group at the 2-position and the methyl group at the 3-position provide electronic and steric modifications that could lead to novel polymer properties.

Future academic inquiry could focus on several key areas:

Synthesis and Purification: Developing efficient and scalable synthetic routes to produce high-purity monomer suitable for controlled polymerization techniques.

Polymerization Kinetics: Investigating its behavior in free-radical, anionic, and controlled radical polymerization (e.g., ATRP, RAFT) to understand its reactivity ratios and the ability to form well-defined homopolymers and block copolymers. researchgate.net

Material Properties: Characterizing the thermal, mechanical, and optical properties of poly(this compound). The substituents may afford polymers with different glass transition temperatures, solubility profiles, and refractive indices compared to unsubstituted poly(vinylpyridine).

Post-Polymerization Modification: Exploring the reactivity of the pyridine nitrogen within the polymer for quaternization or coordination with metal ions to create functional materials for catalysis, sensing, or biomedical applications.

The limited publicly available data on this compound highlights it as an open area for research, offering the potential to expand the family of functional vinyl-based polymers.

Physicochemical Properties of this compound

Detailed experimental data for this compound is scarce in peer-reviewed literature. The following table is compiled from chemical supplier information.

| Property | Value | Reference |

| CAS Number | 1824474-51-2 | bldpharm.com |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Structure |

No experimental data for properties like boiling point, density, or spectral characteristics are available in the searched academic literature.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnection points are the carbon-carbon bond of the vinyl group and the bonds forming the pyridine ring itself.

A logical retrosynthetic approach would involve disconnecting the vinyl group to a suitable precursor, such as a 4-halo-2-methoxy-3-methylpyridine. This simplifies the target to a substituted pyridine, which can be further broken down. The pyridine ring itself can be conceptually disassembled through various classical pyridine syntheses, such as the Hantzsch synthesis or by functional group interconversions from other heterocyclic or acyclic precursors.

Key Disconnections:

C4-Vinyl Bond: This disconnection leads to a 4-functionalized pyridine (e.g., halide, triflate) and a vinylating agent. This is a common strategy as it allows for the late-stage introduction of the vinyl moiety.

Pyridine Ring Formation: This involves breaking down the pyridine ring into acyclic precursors. For a polysubstituted pyridine like this, a convergent approach, where different fragments are synthesized and then combined, is often more efficient. nih.gov

Precursor Synthesis and Intermediate Derivatization

The synthesis of the crucial substituted pyridine precursor is a key step. This involves building the methylated and methoxylated pyridine scaffold.

Synthesis of Methylated and Methoxylated Pyridine Scaffolds

The construction of the 2-methoxy-3-methylpyridine (B1590087) core can be approached in several ways. One common method involves the synthesis of a di-substituted pyridine and subsequent functionalization. For instance, starting from commercially available lutidines (dimethylpyridines), one can introduce a methoxy group through nucleophilic aromatic substitution.

Another strategy involves building the pyridine ring from acyclic precursors. For example, a condensation reaction between an enamine, an aldehyde, and an active methylene (B1212753) compound can lead to a dihydropyridine, which can then be oxidized to the corresponding pyridine. The specific substitution pattern of 2-methoxy and 3-methyl would need to be incorporated into the choice of starting materials.

A documented synthesis of a related compound, 4-chloro-3-methoxy-2-methylpyridine, starts from 3-methoxy-2-methyl-4-pyranone. google.comprepchem.com This pyranone is treated with phosphorus oxychloride to yield the chlorinated pyridine derivative. google.comprepchem.com This intermediate can then potentially undergo further reactions to introduce the vinyl group.

| Starting Material | Reagents | Product | Reference |

| 3-Methoxy-2-methyl-4-pyranone | Phosphorus oxychloride | 4-Chloro-3-methoxy-2-methylpyridine | google.comprepchem.com |

| 2,3-dimethyl-4-chloropyridine N-oxide hydrochloride | 3-methoxypropanol | 2,3-dimethyl-4-(methoxy propoxy) pyridine N-oxide | google.com |

Introduction of the Vinyl Moiety via Coupling Reactions

Once the appropriately functionalized pyridine precursor is in hand, the vinyl group can be introduced through various modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.netlibretexts.org The Hiyama coupling, in particular, is a palladium-catalyzed reaction between an organosilane and an organic halide. wikipedia.orgsynarchive.com This method is advantageous due to the low toxicity and stability of organosilanes. organic-chemistry.org

For the synthesis of this compound, a 4-halo-2-methoxy-3-methylpyridine could be coupled with a vinyl-organosilane, such as vinyltrimethoxysilane (B1682223) or a related vinylsilane derivative. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a fluoride (B91410) source (e.g., TBAF) or a base to activate the organosilane. organic-chemistry.org The Hiyama-Denmark coupling is a modification that can be performed without a fluoride activator. organic-chemistry.org

| Coupling Partners | Catalyst | Activator/Base | Product |

| 4-Halo-2-methoxy-3-methylpyridine + Vinyl-organosilane | Palladium complex (e.g., Pd(PPh₃)₄) | Fluoride source (e.g., TBAF) or Base | This compound |

Other palladium-catalyzed reactions like the Suzuki coupling (using a vinylboronic acid or ester) or the Stille coupling (using a vinylstannane) could also be employed, though the toxicity of organotin compounds in the Stille reaction is a significant drawback. The Suzuki-Miyaura cross-coupling is a widely used method for forming carbon-carbon bonds in the pharmaceutical industry. sigmaaldrich.comunict.it

Olefin metathesis is another powerful method for the formation of carbon-carbon double bonds. sigmaaldrich.comnih.gov Cross-metathesis (CM) between a substituted pyridine containing a terminal alkene and a vinylating agent could potentially yield the desired product. beilstein-journals.org For example, a precursor like 4-allyl-2-methoxy-3-methylpyridine could undergo cross-metathesis with a simple olefin like ethylene (B1197577) in the presence of a Grubbs' or other ruthenium-based catalyst to form the terminal vinyl group. However, the presence of the pyridine nitrogen can sometimes poison the catalyst, requiring careful selection of the catalyst and reaction conditions. beilstein-journals.org

Recent studies have shown that olefin cross-metathesis can be an efficient method for the synthesis of substituted pyridines from α,β-unsaturated 1,5-dicarbonyl derivatives. akshatrathi.comnih.gov

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are classic methods for converting aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.orgharvard.edu To apply this to the synthesis of this compound, one would need a 2-methoxy-3-methylpyridine-4-carboxaldehyde precursor.

This aldehyde could then be reacted with a methylidenephosphorane (Ph₃P=CH₂) in a Wittig reaction or a phosphonate (B1237965) carbanion in an HWE reaction to form the vinyl group. organic-chemistry.orgwikipedia.orgyoutube.com The HWE reaction often provides better E/Z selectivity and the byproducts are more easily removed than in the traditional Wittig reaction. youtube.com These reactions are widely used in organic synthesis. elsevierpure.com

| Precursor | Reagent | Reaction | Product |

| 2-Methoxy-3-methylpyridine-4-carboxaldehyde | Methyltriphenylphosphonium bromide/base | Wittig Reaction | This compound |

| 2-Methoxy-3-methylpyridine-4-carboxaldehyde | Diethyl (lithiomethyl)phosphonate | Horner-Wadsworth-Emmons Reaction | This compound |

An in-depth analysis of the synthetic pathways leading to this compound and its structural analogs reveals a variety of sophisticated chemical strategies. These methods range from the modification of pre-existing pyridine rings to the construction of the heterocyclic core using catalytic and environmentally benign techniques. This article explores these synthetic methodologies, with a strict focus on functional group interconversions, catalytic processes, and green chemistry principles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-ethenyl-2-methoxy-3-methylpyridine |

InChI |

InChI=1S/C9H11NO/c1-4-8-5-6-10-9(11-3)7(8)2/h4-6H,1H2,2-3H3 |

InChI Key |

QQIIMHPOKAZLFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1OC)C=C |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization of 2 Methoxy 3 Methyl 4 Vinylpyridine and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and the spatial relationships between them.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Methoxy-3-methyl-4-vinylpyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the vinyl group, the aromatic ring, the methoxy (B1213986) group, and the methyl group.

The chemical shift (δ) values are influenced by the electron density around the protons. libretexts.org The vinyl group typically exhibits a complex splitting pattern known as an AMX or ABC system, depending on the magnetic environment. The proton on the carbon attached to the pyridine (B92270) ring (Hα) is expected to be a doublet of doublets, coupled to the two terminal vinyl protons (Hβ, cis and trans). These terminal protons will also appear as doublets of doublets.

The pyridine ring protons will appear in the aromatic region of the spectrum. Their specific chemical shifts are dictated by the substitution pattern. The proton at the C5 position is expected to be a doublet, coupled to the proton at the C6 position, which in turn will also be a doublet. The methoxy and methyl groups attached to the pyridine ring are expected to appear as singlets in the upfield region of the spectrum. chemicalbook.com The integration of the peak areas in the ¹H NMR spectrum can be used to determine the relative number of protons of each type, which serves as a crucial tool for purity assessment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Pyridine H-6 | 8.0 - 8.3 | d | J = 5-6 |

| Pyridine H-5 | 6.8 - 7.1 | d | J = 5-6 |

| Vinyl Hα | 6.5 - 6.8 | dd | J = 17-18, 10-11 |

| Vinyl Hβ (trans) | 5.8 - 6.1 | dd | J = 17-18, 1-2 |

| Vinyl Hβ (cis) | 5.3 - 5.6 | dd | J = 10-11, 1-2 |

| Methoxy (-OCH₃) | 3.8 - 4.1 | s | - |

| Methyl (-CH₃) | 2.2 - 2.5 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Substitution Pattern Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. In proton-decoupled ¹³C NMR spectra, each signal typically appears as a singlet.

For this compound, the ¹³C NMR spectrum will show signals for the carbon atoms of the pyridine ring, the vinyl group, the methoxy group, and the methyl group. The chemical shifts of the pyridine carbons are particularly sensitive to the nature and position of the substituents. testbook.com The carbon atom bearing the methoxy group (C2) is expected to be significantly downfield due to the deshielding effect of the oxygen atom. testbook.com Similarly, the other substituted carbons (C3 and C4) will have their chemical shifts influenced by the methyl and vinyl groups, respectively. The chemical shifts of the vinyl carbons can also be predicted based on established data for vinyl compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C2 | 160 - 165 |

| Pyridine C3 | 120 - 125 |

| Pyridine C4 | 145 - 150 |

| Pyridine C5 | 120 - 125 |

| Pyridine C6 | 148 - 152 |

| Vinyl Cα | 135 - 140 |

| Vinyl Cβ | 115 - 120 |

| Methoxy (-OCH₃) | 50 - 55 |

| Methyl (-CH₃) | 15 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and stereochemistry of complex molecules by correlating signals from different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled protons. For example, correlations would be expected between the H5 and H6 protons of the pyridine ring, and among the three protons of the vinyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). nanalysis.comnih.gov An HSQC spectrum of this compound would show cross-peaks connecting each proton signal in the ¹H NMR spectrum to the corresponding carbon signal in the ¹³C NMR spectrum. This allows for the unambiguous assignment of both the proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear technique reveals long-range (typically 2-3 bonds) couplings between protons and carbons (¹H-¹³C). youtube.com HMBC is particularly useful for piecing together molecular fragments and confirming the substitution pattern. In the case of this compound, key HMBC correlations would include:

A correlation from the methoxy protons to the C2 carbon of the pyridine ring.

Correlations from the methyl protons to the C3 carbon and potentially to C2 and C4.

Correlations from the vinyl protons to the C4 carbon of the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber and is characteristic of the functional groups present in the molecule.

For this compound, the FTIR spectrum would display characteristic absorption bands for the various functional groups. The stretching vibrations of the C=C and C=N bonds in the pyridine ring are expected in the 1600-1400 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic ring, vinyl group, and alkyl groups will appear around 3100-2850 cm⁻¹. The out-of-plane C-H bending vibrations are particularly informative for substituted benzenes and pyridines and appear in the fingerprint region (below 1000 cm⁻¹). The C-O stretching of the methoxy group is expected to show a strong band around 1250 cm⁻¹. The vinyl group will have characteristic C=C stretching and C-H bending vibrations. spectrabase.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Vinyl C-H | Stretching | 3100 - 3000 |

| Methyl/Methoxy C-H | Stretching | 3000 - 2850 |

| Vinyl C=C | Stretching | 1640 - 1620 |

| Pyridine C=C, C=N | Ring Stretching | 1600 - 1450 |

| Methoxy C-O | Stretching | 1275 - 1200 |

| Vinyl C-H | Out-of-plane bending | 1000 - 900 |

| Aromatic C-H | Out-of-plane bending | 900 - 700 |

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It is based on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for studying non-polar and symmetric bonds.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the pyridine ring and the C=C bond of the vinyl group are expected to produce strong signals. researchgate.net The C-H stretching vibrations of the methyl and methoxy groups will also be Raman active. By comparing the FTIR and Raman spectra, a more complete vibrational analysis can be achieved, as some vibrations that are weak or absent in one technique may be strong in the other. This complementary nature is invaluable for a detailed structural characterization. nih.gov For instance, the symmetric breathing mode of the pyridine ring is typically a very strong and sharp band in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation patterns of this compound. The molecular ion peak [M]+ in the mass spectrum of this compound would correspond to its molecular weight of 149.19 g/mol . bldpharm.com The fragmentation of the molecular ion provides valuable structural information. For instance, in related methoxy-substituted aromatic compounds, common fragmentation pathways involve the loss of a methyl group (M-15) or a methoxy group (M-31). The presence of the vinyl group can lead to characteristic losses of ethylene (B1197577) (M-28).

In the mass spectra of similar aromatic ethers like anisole, the molecular ion is prominent, and fragmentation often involves the loss of a methyl radical to form a stable phenoxy cation. miamioh.edu For more complex substituted pyridines, the fragmentation patterns can be intricate, influenced by the interplay of the various substituents. researchgate.net High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the unambiguous determination of the elemental composition. mdpi.com

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [C9H11NO]+ | 149 | Molecular Ion |

| [C8H8NO]+ | 134 | Loss of a methyl radical (•CH3) |

| [C8H11N]+ | 118 | Loss of a methoxy radical (•OCH3) |

| [C7H8N]+ | 104 | Loss of a vinyl group and a methyl radical |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Conjugation Studies

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic structure and extent of conjugation in this compound and its derivatives. The UV-Vis absorption spectrum is expected to show bands corresponding to π-π* transitions within the pyridine ring and the vinyl group. The methoxy and methyl substituents can influence the position and intensity of these absorption bands. Generally, the pyridine ring itself exhibits absorption around 260 nm. researchgate.net

The fluorescence emission of pyridine derivatives is sensitive to their chemical structure and environment. mdpi.com Many substituted pyridines exhibit blue fluorescence. nih.gov The introduction of various functional groups can tune the emission wavelength, quantum yield, and excited-state lifetime. For some pyridine derivatives, a phenomenon known as aggregation-induced emission (AIE) has been observed, where the fluorescence is enhanced in the aggregated or solid state. nih.gov The solvent polarity can also play a significant role in the photophysical properties, often leading to shifts in the emission maxima. mdpi.comresearchgate.net

Table 2: Typical Photophysical Data for Substituted Pyridine Derivatives

| Compound Type | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φf) | Reference |

| Amino-pyridines | Not Specified | 460–487 (in DCM) | 0.07–0.16 | nih.gov |

| 2-Aryl-3-(organylethynyl)pyridines | In UV region | 300-450 | Not Specified | mdpi.com |

| Pyridyl triazole derivatives | ~288 (in Methanol) | ~330 (in Methanol) | Low | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state of this compound and its derivatives. Single-crystal XRD analysis can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking. researchgate.net For instance, studies on other substituted pyridines have revealed how different substituents influence the crystal packing. researchgate.netacs.org

Powder XRD (PXRD) is used to analyze the bulk crystallinity of a sample, identify different crystalline phases, and determine the degree of crystallinity. acs.org The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline material. For example, in the characterization of PET@UiO-66 MOF, characteristic peaks in the PXRD pattern confirmed its structure. acs.org

Advanced Microscopy and Surface Analysis Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. In the context of this compound, SEM could be used to study the morphology of its crystalline form or of polymers and composites derived from it. For example, SEM has been used to observe the surface of films made from poly(vinylpyridine) and its composites, revealing features like particle clusters. mdpi.com

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is employed to visualize the internal structure and nanostructure of materials at even higher resolution than SEM. For derivatives or polymers of this compound, TEM would be invaluable for analyzing the size, shape, and distribution of nanoparticles within a composite material or the morphology of self-assembled nanostructures. researchgate.net For instance, TEM has been used to characterize nanoparticles produced within poly(vinylpyridine) frameworks. wwu.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements present on the surface of a material. queensu.ca For this compound, XPS can confirm the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions can provide detailed information about the chemical environment of these atoms. For example, the N 1s binding energy can distinguish between pyridine nitrogen and other nitrogen species. researchgate.netnih.gov XPS is particularly useful for analyzing thin films and modified surfaces. aps.orgresearchgate.net

Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry and Bonding

Electron Energy-Loss Spectroscopy (EELS), a technique performed within a transmission electron microscope (TEM), stands as a formidable tool for probing the local chemistry and bonding of materials with high spatial resolution. epfl.chmit.edu It operates by analyzing the energy distribution of electrons that have passed through a thin specimen. epfl.ch A fraction of these electrons undergo inelastic scattering, losing a discrete amount of energy that is characteristic of the atoms they interact with. eels.info This energy loss provides a detailed fingerprint of the elemental composition, chemical bonding, and electronic structure of the sample region being investigated. mit.eduresearchgate.net

While no specific EELS studies have been published for the compound this compound, the foundational principles of the technique allow for a comprehensive prediction of how it would be employed to characterize the molecule and its derivatives. The analysis hinges on the detection of core-loss ionization edges and the interpretation of their fine structure.

Core-Loss Spectroscopy and Elemental Identification

When an incident electron from the microscope's beam transfers enough energy to an atom in the specimen, it can eject a tightly bound core electron (from the K, L, or M shells) into an unoccupied energy state. eels.info This process is known as a core-loss excitation and requires a specific minimum energy, corresponding to the binding energy of the core electron. globalsino.com In the resulting energy-loss spectrum, this appears as a sharp increase in intensity, known as an ionization edge. globalsino.com

Since the binding energies of core electrons are unique to each element, the positions of these edges serve as a definitive identifier of the elements present in the sample. eels.infonih.gov For this compound, the EELS spectrum would be expected to display the K-edges for carbon, nitrogen, and oxygen, confirming the presence and allowing for the mapping of these constituent elements. nih.gov

Energy-Loss Near-Edge Structure (ELNES) for Bonding Analysis

The true power of EELS for chemical analysis is unlocked by examining the subtle features on and immediately following an ionization edge, a region known as the Energy-Loss Near-Edge Structure (ELNES). eels.info This fine structure is a direct reflection of the local, site-specific density of unoccupied electronic states (DOS) for the excited atom. eels.infompg.de Because the arrangement of these unoccupied states is dictated by the atom's chemical bonding and local symmetry, ELNES provides a detailed fingerprint of the chemical environment.

For a molecule like this compound, ELNES analysis would be particularly insightful:

Carbon K-edge (~284 eV): The fine structure of the carbon K-edge can readily distinguish between different carbon bonding environments. The sp² hybridized carbons of the pyridine ring and the vinyl group would produce a distinct pre-peak corresponding to 1s → π* electronic transitions, which is absent for the sp³ hybridized carbons of the methyl and methoxy groups. researchgate.net The latter would only exhibit features from 1s → σ* transitions. researchgate.net

Nitrogen K-edge (~401 eV): The ELNES at the nitrogen K-edge would be characteristic of a nitrogen atom within an aromatic heterocyclic ring, providing information on its hybridization and bonding with adjacent carbon atoms.

Oxygen K-edge (~532 eV): The features of the oxygen K-edge would be specific to the C-O-C bonding environment within the methoxy functional group.

Furthermore, subtle chemical shifts in the onset energy of these core-loss edges can reveal information about the oxidation state and charge distribution. eels.info For instance, the carbon atom in the methoxy group, being bonded to a highly electronegative oxygen atom, would likely show a slight shift to a higher energy loss compared to the carbons in the hydrocarbon portions of the molecule.

By rastering the electron beam across a sample, EELS can generate chemical maps with nanoscale resolution, visualizing the spatial distribution of different bonding environments. researchgate.net

Predicted EELS Data for this compound

The following interactive table summarizes the anticipated core-loss edges and the chemical information that could be extracted for this compound. These are representative values, and precise experimental measurement would be required for definitive analysis.

| Element | Edge | Nominal Onset Energy (eV) | Probed Transition | Information from ELNES |

| Carbon | C-K | ~284 | 1s → unoccupied p-states | Differentiates sp² (pyridine, vinyl) from sp³ (methyl, methoxy) carbons. Sensitive to C=C, C-N, and C-O bonding environments. |

| Nitrogen | N-K | ~401 | 1s → unoccupied p-states | Characterizes the local electronic structure of the nitrogen atom within the pyridine ring. |

| Oxygen | O-K | ~532 | 1s → unoccupied p-states | Provides a fingerprint of the C-O-C bonding specific to the methoxy group. |

Computational Chemistry and Theoretical Investigations of 2 Methoxy 3 Methyl 4 Vinylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For molecules analogous to 2-methoxy-3-methyl-4-vinylpyridine, DFT methods like B3LYP and B3PW91 are commonly employed to optimize the molecular geometry and predict various electronic properties. epstem.netresearchgate.net

DFT calculations can determine key parameters such as total energy, dipole moments, and the distribution of atomic charges (e.g., Mulliken charges). researchgate.net These calculations are often performed in both the gas phase (vacuum) and in the presence of solvents to model environmental effects on the molecule's structure and stability. researchgate.net For instance, studies on similar compounds have shown that while bond lengths and angles may only deviate slightly between the gas phase and a solvent like water, confirming structural stability, other properties can be more significantly affected. researchgate.net

Table 1: Example of DFT-Calculated Properties for an Analogous Substituted Pyridine (B92270) (Note: Data is illustrative of typical DFT outputs for related structures)

| Property | B3LYP (Vacuum) | B3PW91 (Vacuum) | B3LYP (DMSO) | B3PW91 (DMSO) |

|---|---|---|---|---|

| Total Energy (Hartree) | -1250.45 | -1250.21 | -1250.52 | -1250.28 |

| Dipole Moment (Debye) | 4.5 | 4.7 | 5.8 | 6.0 |

This table illustrates the type of data generated from DFT calculations, showing how different theoretical levels and the inclusion of a solvent (DMSO) can influence the computed energy and dipole moment of a molecule.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. youtube.com Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔEg) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher chemical reactivity. researchgate.net For substituted pyridines, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Computational programs can visualize these orbitals, showing, for example, that the HOMO is often localized on the electron-rich pyridine ring and methoxy (B1213986) group, while the LUMO may be distributed over the vinyl substituent and the ring's π-system.

Table 2: Frontier Orbital Energies for a Related Methyl Vinyl Pyridinium (B92312) Compound (Note: Data is for 3-methyl 2-vinyl pyridinium phosphate, illustrating the concept)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.01 |

| ELUMO | -2.54 |

| Energy Gap (ΔEg) | 4.47 |

This table, based on a similar structure, shows the calculated energies of the frontier molecular orbitals. The energy gap provides insight into the molecule's stability and reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. mdpi.com

For this compound, key conformational questions involve the rotation around the single bonds connecting the methoxy and vinyl groups to the pyridine ring. Theoretical studies on similar molecules like 2-methoxypyridine (B126380) have investigated the rotational barriers and stable conformers (e.g., syn vs. anti) of the methoxy group relative to the ring. rsc.org These preferences are often dictated by a combination of steric hindrance and subtle orbital interactions, such as hyperconjugation. rsc.org Similarly, the orientation of the vinyl group relative to the planar pyridine ring would be a focus of conformational analysis. mdpi.com

MD simulations are also invaluable for studying intermolecular interactions, such as those with solvent molecules or other chemical species. spuvvn.edu By simulating the molecule within a solvent box (e.g., water, chloroform, or THF), researchers can analyze how the solvent affects the molecule's conformation and how hydrogen bonds or other non-covalent interactions are formed and broken over time. mdpi.commdpi.com Such studies are crucial for understanding the behavior of the molecule in a realistic chemical environment.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and verify experimental results.

Calculations using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) isotropic chemical shifts with high accuracy. epstem.netresearchgate.net Theoretical chemical shifts are often correlated with experimental values to confirm structural assignments. epstem.netcdnsciencepub.com For this compound, specific chemical shifts for the protons and carbons of the methyl, methoxy, and vinyl groups, as well as those on the pyridine ring, can be calculated.

Table 3: Example of Calculated vs. Experimental 1H NMR Chemical Shifts (ppm) for 2-Methoxypyridine (Note: Data is illustrative for a related compound)

| Proton Position | Experimental Shift (ppm) chemicalbook.com | Calculated Shift (ppm) |

|---|---|---|

| H6 (ortho to N) | 8.15 | 8.19 |

| H4 (para to N) | 7.51 | 7.53 |

| H5 (meta to N) | 6.81 | 6.82 |

| H3 (ortho to OCH3) | 6.72 | 6.72 |

| -OCH3 | 3.92 | 3.91 |

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations yield a set of normal modes, each with a specific frequency and intensity. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis can then be used to assign each calculated frequency to specific molecular motions, such as C-H stretches, C=C bending, or ring vibrations. openaccesspub.org

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the entire course of a chemical reaction, providing a detailed map of the energy landscape that connects reactants, transition states, and products. youtube.com This is crucial for understanding reaction mechanisms and predicting reaction rates.

For this compound, a potential reaction of interest is the polymerization at the vinyl group or an electrophilic substitution on the pyridine ring. Reaction pathway modeling would involve:

Identifying Reactants and Products: Defining the starting materials and expected products.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to find this first-order saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactants and products.

By modeling such pathways, researchers can gain a fundamental understanding of the molecule's reactivity and predict how changes in its structure or environment might influence reaction outcomes. spuvvn.edunih.gov These theoretical insights are invaluable for designing new synthetic routes and developing novel materials. openaccesspub.orgbldpharm.com

Reactivity and Reaction Mechanisms of 2 Methoxy 3 Methyl 4 Vinylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. mdpi.comquora.com The nitrogen can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. mdpi.com However, the presence of activating groups such as methoxy (B1213986) and methyl groups on the ring in 2-methoxy-3-methyl-4-vinylpyridine can facilitate these reactions.

The methoxy group at the 2-position and the methyl group at the 3-position are both electron-donating groups, which activate the pyridine ring towards electrophilic attack. The methoxy group is a particularly strong activating group. In 2-methoxypyridine (B126380), electrophilic substitution is expected to occur at the 5-position, directed by the methoxy group. chegg.comchegg.com For this compound, the directing effects of the methoxy, methyl, and vinyl groups must be considered. The 5-position is ortho to the vinyl group and meta to the methoxy and methyl groups, while the 6-position is ortho to the methoxy group. Therefore, a mixture of products is possible, with substitution likely favoring the 5- and 6-positions. The exact regioselectivity would depend on the specific electrophile and reaction conditions.

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| 5 | Ortho to vinyl, meta to methoxy and methyl | Moderately activated |

| 6 | Ortho to methoxy | Strongly activated |

Nucleophilic Attack on the Vinyl Group

The vinyl group of 4-vinylpyridines is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. nih.gov This reactivity is due to the electron-withdrawing nature of the pyridine ring, which polarizes the double bond and makes the β-carbon susceptible to nucleophilic attack. A wide range of nucleophiles, including organometallic reagents, amines, thiols, and alkoxides, can add to the vinyl group of vinylpyridines. mdpi.comnih.gov

In the case of this compound, nucleophilic attack is expected to occur exclusively at the β-carbon of the vinyl group, leading to the formation of a stabilized carbanionic intermediate. This intermediate is then typically protonated to give the final addition product. The reaction is generally highly regioselective. rsc.org

Table of Nucleophilic Addition Reactions to Vinylpyridines

| Nucleophile | Product Type | Reference |

|---|---|---|

| Grignard Reagents | Alkylated Pyridines | nih.gov |

| Amines | Aminoethylpyridines | mdpi.com |

| Thiols | Thioethylpyridines | mdpi.com |

Radical Reactions Involving the Vinyl Moiety

The vinyl group of this compound can readily undergo radical polymerization to form poly(this compound). This is a common reaction for vinylpyridines, which are used to produce a variety of polymers with interesting properties and applications. researchgate.netresearchgate.net The polymerization can be initiated by various methods, including thermal and photochemical initiation, as well as controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net These controlled methods allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. The resulting polymers have potential applications in areas such as catalysis, drug delivery, and materials science. rsc.orgresearchgate.net

Hetero-Diels-Alder Cycloadditions

The vinyl group of this compound can participate as a dienophile in Hetero-Diels-Alder reactions. While thermal Diels-Alder reactions of vinylpyridines are often sluggish, they can be effectively promoted by Lewis acids. rsc.org The Lewis acid coordinates to the pyridine nitrogen, which enhances the electron-withdrawing character of the pyridine ring and activates the vinyl group towards cycloaddition with a diene. This methodology provides a powerful tool for the synthesis of complex heterocyclic structures. The reaction of 4-vinylpyridine (B31050) with various dienes has been shown to proceed with good yields and high regioselectivity. rsc.org It is expected that this compound would exhibit similar reactivity in Lewis acid-promoted Hetero-Diels-Alder reactions.

Oxidation and Reduction Chemistry

The oxidation of this compound can occur at several sites. The pyridine nitrogen can be oxidized to an N-oxide. The methyl group can be oxidized to a carboxylic acid, although this often requires harsh conditions and can lead to decarboxylation. bme.hu The vinyl group is also susceptible to oxidation, which can lead to cleavage of the double bond or the formation of an epoxide.

Reduction of this compound can also be achieved. The vinyl group can be selectively reduced to an ethyl group via catalytic hydrogenation. This transformation is often observed as a side reaction in other catalytic processes involving vinylpyridines. rsc.org The pyridine ring itself can be reduced under more forcing conditions. The electrochemical reduction of CO2 has been studied using poly(4-vinylpyridine) coated copper electrodes, indicating the potential for the pyridine moiety to participate in redox processes. rsc.orgresearchgate.net

Investigation of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity:

Electrophilic Aromatic Substitution: As discussed in section 5.1, the regioselectivity of EAS on this compound is influenced by the directing effects of the substituents. The methoxy group strongly directs ortho and para, while the methyl group also directs ortho and para. The vinyl group is a deactivating group but can influence the substitution pattern. The most likely positions for electrophilic attack are the 5- and 6-positions. quora.comchegg.comchegg.comwikipedia.org

Nucleophilic Addition to the Vinyl Group: The addition of nucleophiles to the vinyl group is highly regioselective, occurring at the β-carbon to form a stabilized intermediate. rsc.org

Hetero-Diels-Alder Reactions: Lewis acid-promoted Diels-Alder reactions of 4-vinylpyridine with unsymmetrical dienes generally exhibit high regioselectivity, which can be predicted based on the electronic nature of the diene. rsc.org

Stereoselectivity:

Radical Polymerization: The free-radical polymerization of vinylpyridines can lead to polymers with different tacticities (isotactic, syndiotactic, or atactic). The stereochemistry of the polymerization can be influenced by the reaction conditions and the use of specific catalysts or templates. rsc.orgepa.gov For instance, the stereochemistry of 2-vinylpyridine (B74390) polymerization has been controlled to produce either isotactic or syndiotactic polymers. rsc.org

Hetero-Diels-Alder Reactions: Diels-Alder reactions are stereospecific with respect to both the diene and the dienophile. The reaction of a vinylpyridine with a cyclic diene, for example, will lead to the formation of a specific diastereomer.

Extensive Literature Search Reveals No Data on the Polymerization of this compound

Despite a comprehensive search of scientific databases and scholarly articles, no published research was found on the polymerization science of the specific chemical compound this compound.

While the compound itself is documented in chemical supplier databases, there is a notable absence of studies detailing its behavior in radical polymerization, including conventional free-radical methods or controlled/living radical polymerization (CRP/LRP) techniques such as Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

Consequently, it is not possible to provide scientifically accurate information, research findings, or data tables for the requested article outline, which includes:

Radical Polymerization of this compound

Monomer Reactivity Ratios in Copolymerization

Kinetics and Thermodynamics of Polymerization

Controlled/Living Radical Polymerization (CRP/LRP) Techniques (ATRP, NMP, RAFT)

The scientific community has extensively studied the polymerization of structurally related, but distinct, monomers. Abundant literature is available for the polymerization of 2-vinylpyridine and 4-vinylpyridine , covering their monomer reactivity ratios in copolymerizations, polymerization kinetics, and their successful polymerization via ATRP, NMP, and RAFT. kpi.uaresearchgate.netrsc.orgresearchgate.netdntb.gov.uanih.gov Research also exists on the radical polymerization of other substituted vinyl monomers, such as 2-methoxy-4-vinylphenol , where the phenolic hydroxyl group's effect on the polymerization process is a key consideration. mdpi.com

However, the specific combination of methoxy and methyl substituents at the 2- and 3-positions of the 4-vinylpyridine ring appears to be an uninvestigated area in the field of polymer science. Without experimental data from peer-reviewed sources, any discussion on the polymerization kinetics, monomer reactivity, or suitability for controlled polymerization techniques for this compound would be purely speculative.

Researchers seeking to polymerize this specific monomer would likely need to conduct foundational studies to determine its reactivity, the thermodynamic parameters of its polymerization, and its compatibility with various radical polymerization systems. Such work would be novel and would contribute new knowledge to the field of polymer chemistry.

Polymerization Science of 2 Methoxy 3 Methyl 4 Vinylpyridine

Ionic Polymerization Methodologies (Anionic and Cationic)

Ionic polymerization involves the polymerization of vinyl monomers with initiators that create propagating species with a distinct ionic charge. For vinylpyridines, including the substituted monomer 2-methoxy-3-methyl-4-vinylpyridine, both anionic and cationic methods are applicable, each presenting unique characteristics and challenges.

Anionic Polymerization

Anionic polymerization of vinyl monomers with strong electron-withdrawing groups proceeds readily. eresearchco.com Vinylpyridines are well-suited for living anionic polymerization, a technique that allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, as termination and chain transfer reactions are largely absent. researchgate.net The electron-withdrawing nature of the pyridine (B92270) ring activates the carbon-carbon double bond towards nucleophilic attack by the initiator. researchgate.net

The polymerization of this compound is expected to proceed via a carbanionic propagating species. The initiation involves a nucleophilic attack on the vinyl group. eresearchco.com A variety of initiators can be used, including organolithium compounds (e.g., sec-BuLi) or radical anions like potassium naphthalenide (K-Naph). acs.orguni-bayreuth.de The choice of initiator, solvent, and temperature is critical to achieving a controlled, living polymerization. For instance, polar solvents like tetrahydrofuran (B95107) (THF) are known to accelerate the rate of anionic polymerization of styrene (B11656), a related vinyl monomer. uni-bayreuth.de

However, side reactions can occur, particularly at elevated temperatures. The propagating carbanion can attack the pyridine ring, leading to branching and cross-linking, which can compromise the "living" nature of the polymerization. acs.org Careful control of reaction conditions, such as maintaining low temperatures (e.g., -78 °C), is crucial to suppress these side reactions. researchgate.net The presence of methoxy (B1213986) and methyl substituents on the pyridine ring of this compound would further influence the electron density and steric environment of both the vinyl group and the ring, potentially affecting both the rate of polymerization and the propensity for side reactions.

Table 1: Initiator Systems and Conditions in Anionic Polymerization of Vinylpyridines

| Initiator System | Monomer Example | Solvent | Temperature (°C) | Observations | Reference |

| sec-BuLi | 2-Vinylthiophene | THF | -78 | Controlled polymerization, narrow MWD. | acs.org |

| Potassium Naphthalenide (K-Naph) | 2-Vinylthiophene | THF | -78 | Controlled polymerization, narrow MWD. | acs.org |

| Triphenylmethyl potassium (TPM-K) | VPyOzP | THF | -78 | Well-defined polymers with predictable MW. | researchgate.net |

| Diphenylmethyl potassium (DPM-K) | VPyOzP | THF | -78 | Used for block copolymer synthesis. | researchgate.net |

| *VPyOzP: 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole |

Cationic Polymerization

The pyridine nitrogen in vinylpyridines can be protonated or quaternized, which can initiate cationic polymerization. Poly(4-vinylpyridine) (P4VP) is considered a cationic polymer due to the functionality of its pyridine groups. polysciences.com In fact, 4-vinylpyridine (B31050) has been observed to polymerize spontaneously upon quaternization. nih.gov This suggests that the initiation of this compound with a strong acid or alkylating agent could lead to the formation of a cationic propagating species. The resulting polymer would likely feature a quaternized pyridine ring within its structure. The synthesis of cationic 4-vinylpyridine copolymer nanospheres has been reported, highlighting the utility of this polymerization approach. acs.org

Coordination Polymerization (e.g., Ziegler-Natta type for vinylpyridines)

Coordination polymerization, most famously represented by Ziegler-Natta (Z-N) catalysis, is a cornerstone for producing stereoregular polymers from α-olefins like propylene. wikipedia.orglibretexts.org A typical Z-N catalyst system consists of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃). wikipedia.orgnumberanalytics.com

The application of traditional Z-N catalysts to polar monomers like vinylpyridines is complex. The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a Lewis base. This functionality can lead to the coordination of the monomer directly to the Lewis acidic sites of the catalyst, effectively acting as a catalyst poison and inhibiting or terminating the polymerization. jku.at Studies on the copolymerization of ethylene (B1197577) and 1-butene (B85601) using a Z-N catalyst have shown that pyridine acts as a poison, deactivating the catalyst. jku.at

Therefore, the polymerization of this compound with a standard TiCl₄/AlEt₃ system would likely be inefficient. However, advancements in catalyst design have shown promise. It has been reported that while free radical and anionic methods fail to produce highly tactic poly(2-vinylpyridine), certain rare-earth metal catalysts can achieve high stereoselectivity. rsc.org For example, cationic yttrium complexes have been investigated theoretically and show potential for the isotactic-selective polymerization of 2-vinylpyridine (B74390). rsc.org This suggests that specific types of coordination catalysts, which can tolerate or leverage the polar functional group, are required for the successful stereocontrolled polymerization of substituted vinylpyridines.

Characterization of Polymer Microstructure

Stereoregularity and Tacticity (e.g., Syndiotacticity)

Tacticity describes the stereochemical arrangement of adjacent chiral centers within a polymer chain. wikipedia.org For a vinyl polymer like poly(this compound), the carbon atom in the backbone to which the substituted pyridine ring is attached becomes a stereocenter. The relative configurations of these centers determine the polymer's tacticity, which profoundly impacts its ability to crystallize and, consequently, its physical properties like melting point and mechanical strength. wikipedia.orgntu.edu.sg

The main types of tacticity are:

Isotactic: All substituents are on the same side of the polymer backbone. This regular structure allows chains to pack closely, often leading to semi-crystalline materials. ntu.edu.sg

Syndiotactic: Substituents are on alternating sides of the backbone. This regularity can also lead to crystallinity. ntu.edu.sg

Atactic: Substituents are randomly arranged along the chain. This lack of order prevents efficient chain packing, resulting in amorphous polymers. wikipedia.orgntu.edu.sg

The tacticity of a polymer is influenced by the polymerization method and the nature of the monomer's side groups. youtube.com For this compound, the bulky and polar substituted pyridine ring would create significant steric hindrance and potential for polar interactions, which would influence the stereochemical outcome of the polymerization. youtube.com While standard polymerization methods for 2-vinylpyridine often yield atactic polymers, specialized catalysts, such as certain rare-earth metal complexes, have been shown to produce isotactic poly(2-vinylpyridine). rsc.org The tacticity is typically quantified using Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between diads (m, r) and triads (mm, mr, rr) of monomer units. wikipedia.org

Table 2: Types of Polymer Tacticity

| Tacticity | Description of Substituent Arrangement | Resulting Structure | Typical Properties |

| Isotactic | All on the same side of the polymer chain. | Regular, ordered | Semi-crystalline, higher strength, higher melting point. |

| Syndiotactic | Alternating on opposite sides of the chain. | Regular, ordered | Semi-crystalline, properties can differ from isotactic. |

| Atactic | Randomly positioned along the chain. | Irregular, disordered | Amorphous, often more flexible, lower softening point. |

Sequence Distribution in Copolymers

When this compound is copolymerized with another monomer, the arrangement of the two different monomer units along the polymer chain is known as the sequence distribution. This can range from random to alternating to blocky arrangements. sci-hub.se The sequence distribution is governed by the reactivity ratios of the comonomers and the polymerization conditions.

The characterization of this sequence is crucial as it dictates the copolymer's properties. For example, a block copolymer may microphase separate to form distinct nanostructures, while a random copolymer will have averaged properties. The "run number" (R) is a quantitative measure of sequence distribution, representing the average number of monomer runs (alternating sequences of A and B) per 100 monomer units. researchgate.net Chemical and spectroscopic methods, particularly NMR, are used to determine the fractions of various monomer sequences (e.g., A-A, A-B, B-B linkages or triads like ABA, AAB, BAB), which can then be used to calculate the run number and understand the copolymer's structure. sci-hub.seresearchgate.net

Branching and Cross-linking Control

Branching refers to the formation of side chains off the main polymer backbone, while cross-linking involves the formation of covalent bonds between separate polymer chains. quora.com Both phenomena significantly alter a polymer's properties. Branching can lower density and crystallinity, while cross-linking increases mechanical strength and solvent resistance but makes the material insoluble. fiveable.me

During the anionic polymerization of vinylpyridines, the propagating carbanion can attack the pyridine ring of another monomer or a unit within a polymer chain. acs.org This side reaction, which is more prevalent in less polar solvents and at higher temperatures, leads to both branching and cross-linking, disrupting the desired linear chain architecture. acs.org Controlling these side reactions is essential for synthesizing well-defined, linear polymers and is typically achieved by using low polymerization temperatures. acs.org

Conversely, cross-linking can be intentionally introduced post-polymerization to achieve desired material properties. For instance, segregated poly(4-vinylpyridine) microdomains within a block copolymer have been successfully cross-linked by exposing the material to the vapor of a bifunctional alkylating agent, such as 1,4-dibromobutane. kpi.ua This process creates a robust, cross-linked nanostructure within the material. kpi.ua

Polymer Derivatization and Post-Polymerization Modification

The pyridine group in poly(this compound) is a versatile functional handle that allows for a wide range of post-polymerization modifications. These reactions alter the chemical and physical properties of the polymer without changing its backbone structure.

A primary example of such a modification is the quaternization of the pyridine nitrogen atom. This reaction is typically performed by treating the polymer with an alkyl halide, such as methyl iodide. nih.govresearchgate.net The quaternization converts the neutral pyridine units into cationic pyridinium (B92312) salt units, transforming the polymer into a polyelectrolyte. The degree of quaternization can be controlled by adjusting the molar ratio of the alkyl halide to the pyridine units. nih.gov This modification dramatically changes the polymer's properties, most notably its solubility, making it soluble in more polar solvents, including water, depending on the counter-ion and degree of quaternization. acs.orgnih.gov The quaternized polymers have applications as ion-exchange resins, antibacterial coatings, and functional layers in electronic devices. nih.govmdpi.com

Table 3: Post-Polymerization Quaternization of Poly(4-vinylpyridine) (PVP)

| Reagent | Solvent | Conditions | Degree of Quaternization | Resulting Polymer | Reference |

| Methyl Iodide | Ethanol | Reflux, 4h | Partial (variable) | Poly(4-vinylpyridine-co-N-methyl-4-vinylpyridinium iodide) | nih.govresearchgate.net |

| Methyl Iodide | Methanol | Reflux, 4h | ~100% | Poly(N-methyl-4-vinylpyridinium iodide) | nih.govresearchgate.net |

| 1,4-Dibromobutane | Vapor | Room Temp, 3 days | N/A (Cross-linking) | Cross-linked Poly(4-vinylpyridine) | kpi.ua |

Beyond quaternization, the pyridine rings can act as ligands to coordinate with metal ions like Cu(II), forming polymer-metal complexes. pku.edu.cn This can lead to intramolecular or intermolecular coordination, the latter of which can result in coordination cross-linking, turning a soluble polymer into an insoluble gel. pku.edu.cn These modifications are key to designing functional materials for catalysis, water purification, and surface modification. polysciences.com

Quaternization of Pyridine Nitrogen in Poly(vinylpyridines)

A search of chemical and polymer science databases yields no specific studies on the quaternization of the pyridine nitrogen in poly(this compound). This is a direct result of the apparent lack of research into the polymerization of the this compound monomer itself.

In a general context, the quaternization of poly(vinylpyridines), such as poly(2-vinylpyridine) and poly(4-vinylpyridine), is a well-documented post-polymerization modification. nih.govmdpi.com This chemical reaction involves the alkylation of the nitrogen atom in the pyridine ring of the polymer, which converts the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) salt. nih.gov This transformation significantly alters the polymer's properties, most notably increasing its hydrophilicity and converting it into a polyelectrolyte.

The process typically involves reacting the polymer with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride) in a suitable solvent. researchgate.net The degree of quaternization, which is the percentage of pyridine rings that have been alkylated, can be controlled by adjusting the reaction conditions, such as the molar ratio of the alkylating agent to the monomer units, reaction time, and temperature. nih.govresearchgate.net

The success and extent of quaternization can be influenced by the position of the nitrogen atom in the pyridine ring and the presence of other substituents. For instance, the steric hindrance around the nitrogen atom can affect the rate and degree of the reaction. In the hypothetical case of poly(this compound), the methoxy group at the 2-position and the methyl group at the 3-position would likely create significant steric hindrance around the nitrogen atom, potentially making quaternization more challenging compared to less substituted poly(vinylpyridines).

Table 1: Hypothetical Factors Influencing Quaternization of Poly(this compound)

| Factor | Potential Influence |

| Steric Hindrance | The methoxy group at the 2-position and the methyl group at the 3-position would sterically hinder the approach of an alkylating agent to the pyridine nitrogen. |

| Electronic Effects | The methoxy group, being electron-donating, could increase the nucleophilicity of the pyridine nitrogen, which might counteract the steric hindrance to some extent. |

| Solvent Choice | A polar aprotic solvent would typically be required to facilitate the reaction between the polymer and the alkylating agent. |

| Alkylating Agent | The size and reactivity of the alkylating agent would be critical; smaller and more reactive agents would likely be more effective. |

Note: The information in this table is based on general chemical principles, as no experimental data for the quaternization of poly(this compound) is available.

Graft Copolymerization

Similar to quaternization, there is no available research in the scientific literature detailing the graft copolymerization of this compound. The absence of a known polymer backbone of this compound precludes any studies on its use in graft copolymerization.

Graft copolymerization is a method used to synthesize branched copolymers, where "graft" chains of a different monomer are chemically attached to a main polymer "backbone." This technique is widely employed to combine the desirable properties of two different polymers into a single material. For poly(vinylpyridines), graft copolymers can be prepared through several methods, including "grafting from," "grafting onto," and "grafting through" approaches.

In a hypothetical scenario involving poly(this compound) as the backbone, one could envision several possibilities for graft copolymerization:

"Grafting from": This would involve creating initiating sites along the poly(this compound) backbone from which a second monomer could be polymerized. For instance, if some of the pyridine rings were quaternized with a reagent containing a polymerizable group or an initiator precursor, this could serve as a site for subsequent polymerization.

"Grafting onto": This method would involve attaching pre-formed polymer chains with reactive end-groups to the poly(this compound) backbone. The pyridine ring itself or a functional group introduced onto it could serve as the attachment point.

Radiation-Induced Grafting: High-energy radiation can be used to create radical sites on a polymer backbone, which can then initiate the polymerization of a second monomer to form grafts.

The specific chemical nature of the poly(this compound) backbone, particularly the substituents on the pyridine ring, would be expected to influence the grafting process. The methoxy and methyl groups could potentially participate in or interfere with the reactions used to create grafting sites.

Table 2: Potential Strategies for Graft Copolymerization Involving a Hypothetical Poly(this compound) Backbone

| Grafting Strategy | Hypothetical Approach | Expected Challenges |

| "Grafting from" via ATRP | Introduction of an ATRP initiator onto the pyridine ring or the polymer backbone. | Synthesis of a suitable initiator-functionalized monomer or post-polymerization modification without side reactions. |

| "Grafting onto" via Click Chemistry | Functionalization of the backbone with azide (B81097) or alkyne groups for subsequent reaction with a polymer containing the complementary group. | Achieving high functionalization of the backbone and ensuring efficient coupling with the graft polymer. |

| Radiation-Induced Grafting | Exposing the polymer to gamma rays or an electron beam in the presence of a second monomer. | Potential for backbone degradation and lack of control over graft length and density. |

Note: This table presents speculative strategies based on established polymer chemistry techniques, as no specific research on the graft copolymerization of poly(this compound) has been reported.

Catalytic Applications of 2 Methoxy 3 Methyl 4 Vinylpyridine and Its Polymeric Derivatives

2-Methoxy-3-methyl-4-vinylpyridine as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the pyridine (B92270) ring is a well-established and versatile ligand for a wide array of transition metals. The nitrogen atom's lone pair of electrons allows it to coordinate with metal centers, thereby influencing their electronic properties and reactivity. For a substituted vinylpyridine like this compound, the electronic and steric environment of the metal center can be finely tuned.

The methoxy (B1213986) (-OCH₃) group at the 2-position and the methyl (-CH₃) group at the 3-position introduce specific electronic and steric effects. The methoxy group, being electron-donating, increases the electron density on the pyridine ring and its nitrogen atom, which can enhance its binding affinity to the metal center. This, in turn, can modulate the catalytic activity. The methyl group adds steric bulk, which can influence the regioselectivity and stereoselectivity of catalytic reactions by controlling the approach of substrates to the metal's active site.

Vinylpyridines, including by analogy this compound, are excellent substrates in transition-metal-catalyzed reactions such as hydroformylation and hydroamination. thieme-connect.com For instance, in rhodium-catalyzed hydroformylation, the pyridine nitrogen can coordinate with the rhodium center, stabilizing intermediates and leading to high regioselectivity. thieme-connect.com This is a significant advantage over simple styrenic compounds. thieme-connect.com Similarly, in hydroamination reactions, catalytic activation often involves the coordination of the pyridine nitrogen to an electrophilic metal center, thereby activating the vinyl group for nucleophilic attack. thieme-connect.com

The table below illustrates the potential of vinylpyridine ligands in achieving high yields and selectivity in various catalytic reactions, based on data from analogous systems.

| Catalyst System | Reaction | Substrate | Product | Yield (%) | Selectivity | Reference |

| Rhodium Complex | Hydroformylation | 2-vinylpyridine (B74390) | Pyridyl-substituted propanals | High | High regioselectivity | thieme-connect.com |

| Cationic Rhodium Complex | Hydroamination | 2-vinylpyridine & Morpholine | Aminated pyridine derivative | Good | --- | thieme-connect.com |

| Copper-Silver Catalyst | Hydroamination | 2-vinylpyridine & Tosylamine | Conjugate addition product | 16 | --- | thieme-connect.com |

Poly(this compound) as a Heterogeneous Catalyst Support

The polymerization of this compound would yield Poly(this compound), a polymer with pendant pyridine groups that can serve as a robust support for heterogeneous catalysts. Poly(vinylpyridine)s (PVPs) are noted for their high accessibility of functional groups, stability, and ease of separation from the reaction mixture. researchgate.net

Immobilization of Metal Centers on Polymer Supports

The pyridine units along the polymer chain of Poly(this compound) would provide excellent sites for the immobilization of various metal ions and complexes. This is achieved through the coordination of the pyridine nitrogen to the metal center. This process transforms a homogeneous catalyst into a heterogeneous one, combining the high activity and selectivity of the former with the practical advantages of the latter, such as easy recovery and recyclability.

The quaternization of the pyridine nitrogen can further enhance the ion-exchange properties of the polymer, facilitating the immobilization of anionic metal complexes. nih.gov For example, poly(4-vinylpyridine) has been successfully used to support iodine, creating a catalyst for the regioselective ring-opening of epoxides. rsc.orgrsc.org This polymer-supported catalyst is stable, recoverable, and can be reused multiple times without significant loss of activity. rsc.orgrsc.org

The table below summarizes examples of metal immobilization on PVP-based supports from related systems.

| Polymer Support | Metal/Reagent | Application | Key Features | Reference |

| Crosslinked Poly(4-vinylpyridine) | Various | General catalyst support | Facile functionalization, high accessibility of functional groups | researchgate.net |

| Poly(4-vinylpyridine) | Iodine | Regioselective ring-opening of epoxides | Stable, recoverable, reusable | rsc.orgrsc.org |

| Poly(2-vinylpyridine) | TiO₂, ZnO | Photocatalysis | Forms composite films for pollutant degradation | nih.govmdpi.com |

Role in Organic Transformations

Polymer-supported catalysts derived from vinylpyridines are effective in a variety of organic transformations. The polymeric backbone provides a local environment that can influence the reaction's outcome. For instance, the swelling of cross-linked poly(4-vinylpyridine) in many organic solvents allows for high accessibility of the catalytic sites. researchgate.net

A notable application is in the regioselective ring-opening of epoxides. Poly(4-vinylpyridine)-supported iodine has been shown to be a highly efficient catalyst for this reaction in alcohols, water, and acetic acid under neutral conditions, yielding products with high regioselectivity and in good to excellent yields. rsc.orgrsc.org In some cases, high stereospecificity has also been observed. rsc.org

The following table presents data on the catalytic performance of a poly(4-vinylpyridine)-supported iodine catalyst in the ring-opening of various epoxides.

| Epoxide | Nucleophile | Product | Time (h) | Yield (%) |

| Styrene (B11656) oxide | Methanol | 2-methoxy-2-phenylethanol | 0.5 | 95 |

| Cyclohexene oxide | Methanol | 2-methoxycyclohexanol | 1.0 | 92 |

| Propylene oxide | Methanol | 1-methoxypropan-2-ol | 1.5 | 90 |

| Styrene oxide | Water | Phenylethane-1,2-diol | 0.5 | 94 |

| Cyclohexene oxide | Acetic acid | 2-acetoxycyclohexanol | 1.2 | 90 |

Data is illustrative and based on analogous systems. rsc.org

Chemo- and Regioselective Catalysis

The structure of this compound, both as a monomeric ligand and as a polymeric support, offers significant potential for directing the chemo- and regioselectivity of catalytic reactions. The electronic properties and steric hindrance provided by the methoxy and methyl substituents can play a crucial role in discriminating between different functional groups or different positions on a substrate molecule.

For instance, in the hydrosilylation of pyridines, ruthenium complexes with specific phosphine (B1218219) ligands catalyze regioselective reduction to 1,4-dihydropyridines. acs.org The substitution pattern on the pyridine ring is a critical factor in determining whether the reaction proceeds. acs.org Similarly, rhodium-catalyzed hydroboration of pyridines can lead to different products depending on the phosphine ligand used, showcasing the tunability of the catalytic system. rsc.org